![molecular formula C16H16ClNO4S B6506312 N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-00-2](/img/structure/B6506312.png)
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,5-benzodioxepine ring, a sulfonamide group, and a 4-chlorophenyl group . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group might make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, including F2242-0119, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Fungicidal Properties
While not directly related to viruses, it’s worth noting that certain indole derivatives, including F2242-0119, possess fungicidal properties. For instance:
- Pencycuron , a compound structurally related to F2242-0119, acts as a fungicide by inhibiting mitosis and cell division. It finds application in seed treatment for potatoes, sugar beet protection, and safeguarding vegetables and ornamentals .
Metal Complexes and Coordination Chemistry
Indole derivatives, including F2242-0119, serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with various metals makes them valuable for diverse applications:
- Pyridyl imine ligands , derived from indole-based precursors, are bidentate ligands that accommodate metals in different oxidation states. Researchers explore these ligands for their ease of synthesis and versatility in various chemical reactions .
Mitochondrial Respiration Inhibition
Although not directly studied for F2242-0119, indole derivatives often impact mitochondrial respiration in fungi. For instance:
- Pyraclostrobin , a related compound, inhibits mitochondrial respiration and serves as a synthetic fungicide against various plant pathogens .
Antibacterial Activity
While specific data on F2242-0119’s antibacterial effects are scarce, indole derivatives have been investigated for their antibacterial potential. For example:
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-13-4-2-12(3-5-13)11-18-23(19,20)14-6-7-15-16(10-14)22-9-1-8-21-15/h2-7,10,18H,1,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGVBTLBNHGZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide |
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